molecular formula C16H23N3O2 B2438554 3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2195941-26-3

3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2438554
CAS No.: 2195941-26-3
M. Wt: 289.379
InChI Key: DNAAUUHJUCFXKP-UHFFFAOYSA-N
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Description

3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Scientific Research Applications

Chemistry

In chemistry, 3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules like proteins or nucleic acids. Its diazepane ring might confer interesting binding properties, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutics.

Industry

In industry, this compound could find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure might make it useful in the design of new products with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the diazepane ring, followed by the introduction of the cyclobutyl group and the pyridinone moiety. Common reagents might include cyclobutylamine, pyridine derivatives, and carbonylating agents. Reaction conditions could involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could be performed using halogenating agents or nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). Reaction conditions might involve varying temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Mechanism of Action

The mechanism of action of 3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one might include other diazepane derivatives, such as:

  • 1,4-diazepane-1-carboxamides
  • Cyclobutyl-substituted diazepanes
  • Pyridinone-containing diazepanes

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups. The presence of a cyclobutyl group, a diazepane ring, and a pyridinone moiety might confer unique chemical and biological properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-17-8-3-7-14(15(17)20)16(21)19-10-4-9-18(11-12-19)13-5-2-6-13/h3,7-8,13H,2,4-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAAUUHJUCFXKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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